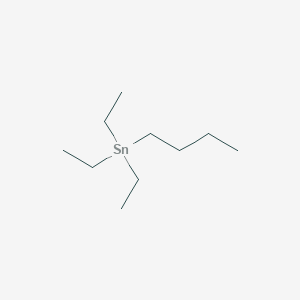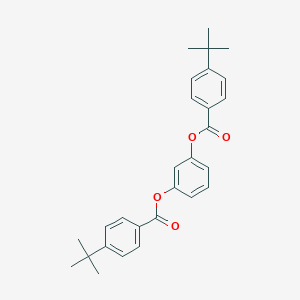
Ethanimidothioic acid, methyl ester (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethanimidothioic acid, methyl ester (9CI) can be synthesized through several methods. One common synthetic route involves the reaction of methyl isothiocyanate with methanol in the presence of a base. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods
In industrial settings, the production of methyl thioacetimidate often involves large-scale batch processes. The reaction conditions are optimized to ensure maximum yield and purity, with careful control of temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
Ethanimidothioic acid, methyl ester (9CI) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thioethers.
Substitution: It can participate in nucleophilic substitution reactions, where the thioacetimidate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Ethanimidothioic acid, methyl ester (9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: It is studied for its effects on enzyme inhibition, particularly acetylcholinesterase.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for developing new drugs.
Industry: It is used in the formulation of insecticides and pesticides for agricultural use
Wirkmechanismus
Ethanimidothioic acid, methyl ester (9CI) exerts its effects by inhibiting the enzyme acetylcholinesterase, which is responsible for hydrolyzing the neurotransmitter acetylcholine. By inhibiting this enzyme, the compound disrupts nerve signal transmission in pests, leading to their paralysis and death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to methyl thioacetimidate include:
- Methyl parathion
- Carbaryl
- Aldicarb
Uniqueness
What sets methyl thioacetimidate apart from these similar compounds is its specific mode of action and its effectiveness against a broad spectrum of pests. Additionally, its relatively low persistence in the environment makes it a preferred choice in certain agricultural applications .
Eigenschaften
CAS-Nummer |
17572-18-8 |
|---|---|
Molekularformel |
C3H7NS |
Molekulargewicht |
89.16 g/mol |
IUPAC-Name |
methyl ethanimidothioate |
InChI |
InChI=1S/C3H7NS/c1-3(4)5-2/h4H,1-2H3 |
InChI-Schlüssel |
YYKXMTXALJYVCN-UHFFFAOYSA-N |
SMILES |
CC(=N)SC |
Kanonische SMILES |
CC(=N)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![[1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II)](/img/structure/B102234.png)



